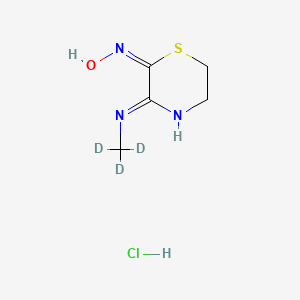

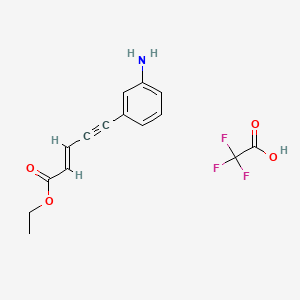

![molecular formula C5H10O5 B583958 D-[5,5'-2H2]核糖 CAS No. 478506-32-0](/img/structure/B583958.png)

D-[5,5'-2H2]核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .

Synthesis Analysis

D-Ribose is synthesized through the pentose pathway . The methods that have been used to synthesize D-ribose since it was identified in yeast RNA are outlined, and attention is drawn to the unusual pleiotropic characteristics of the mutant strains, as well as to the industrial and academic applications of D-ribose .

Molecular Structure Analysis

D-Ribose is a monosaccharide with 5 carbons having an aldehydic group . The chemical structure of D-Ribose consists of a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons .

Chemical Reactions Analysis

Ribose and deoxyribose are classified as monosaccharides, aldoses, pentoses, and are reducing sugars . Using the 5-phosphoribo-syl-1-pyrophosphate (PRPP), the de novo pathway enzymes build purine and pyrimidine nucleotides from the beginning of the process with ribose .

Physical and Chemical Properties Analysis

Ribose is a simple sugar and carbohydrate with molecular formula C5H10O5 and the linear-form composition H−(C=O)−(CHOH)4−H . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, and so this compound is necessary for coding, decoding, regulation and expression of genes .

科学研究应用

生物合成和生产优化

D-核糖是一种功能性的五碳糖,用于核黄素和其他生物材料(如肌苷一磷酸)的商业生产。研究重点是优化由基因工程改造的、转酮醇酶基因缺陷的枯草芽孢杆菌菌株从木糖中生物合成 D-核糖。这一优化过程包括研究培养条件,如温度和初始 pH 值,以及补充葡萄糖和蔗糖以改善细胞生长和 D-核糖的产生。用于 D-核糖生产的最有效的补料分批培养方法利用了混合糖浓度,与分批培养方法相比,D-核糖浓度和生产率显着提高 (Park 等,2006); (Park & Seo,2004)。

异构化过程的增强

来自 Ochrobactrum sp. CSL1 的核糖-5-磷酸异构酶 A 因其增强稀有糖(如 D-异己糖)异构化的潜力而受到研究。通过基因工程,这种酶的突变体显示出改善的活性和转化率,证明了这种酶在稀有糖制备中的潜在应用。优化这些酶可以导致更有效的工业过程,用于生产特定的稀有糖 (Wang 等,2021)。

遗传工程以增强生产

对大肠杆菌进行基因改造以从葡萄糖和木糖混合物中生产 D-核糖的研究显示出前景。这种方法代表了 D-核糖生产的新方法,突出了基因工程在提高工业 D-核糖生产过程的产量和优化糖利用方面的潜力。工程菌株已证明了在特定培养条件下产生 D-核糖的能力,表明了为生物技术应用重新改造微生物菌株的可行性 (GawandPratish & MahadevanRadhakrishnan,2014)。

作用机制

Target of Action

D-Ribose primarily targets the central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells . It also targets Ribose-5-phosphate isomerase A .

Mode of Action

D-Ribose interacts with its targets by activating central carbon metabolism . This activation leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate .

Biochemical Pathways

D-Ribose affects several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to ATP production through the nonoxidative phase of the PPP .

Pharmacokinetics

D-Ribose shows a dose-dependent kinetic profile . With doubling the dose, the area under the curve (AUC) significantly increases, while the clearance decreases . The half-life is longer at the higher dose . D-Ribose is rapidly absorbed and rapidly disappears from plasma . It is partially recovered from urine .

Result of Action

The activation of central carbon metabolism by D-Ribose leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . D-Ribose also increases the sensitivity of cells to insulin .

Action Environment

The action of D-Ribose can be influenced by environmental factors. For example, the metabolic microenvironment of bacteria impacts drug efficacy . .

安全和危害

The safety of D-Ribose has not been fully established. Some people who take D-Ribose report side effects such as diarrhea, gastrointestinal discomfort, nausea, and headache . D-Ribose may cause low blood sugar when combined with diabetes drugs. People who have or are at risk of low blood sugar levels should probably avoid D-Ribose .

未来方向

D-Ribose is an essential component of the respiratory, skeletal and nervous systems and is a popular compound, as its supplementation may have beneficial effects . In the present review, the physiological roles, toxic reactions and the potential use of D-Ribose in the management of clinical diseases are summarized .

属性

IUPAC Name |

(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-FZYYTZONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)